molecular formula C11H16ClN B6211926 (1R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1637453-50-9

(1R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6211926
CAS No.: 1637453-50-9
M. Wt: 197.70 g/mol
InChI Key: ZZLUULMDBPGAGN-HNCPQSOCSA-N
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Description

(1R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with a unique structure that includes an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated or nitrated indane derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block for the development of novel pharmaceuticals.

Biology:

  • Investigated for its potential biological activity, including interactions with various enzymes and receptors.

Medicine:

  • Potential applications in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects.

Comparison with Similar Compounds

    Ephedrine: Shares a similar amine group and is used as a stimulant and decongestant.

    Pseudoephedrine: Similar structure but different stereochemistry, used in nasal decongestants.

    Methcathinone: A stimulant with a similar backbone but different functional groups.

Uniqueness: (1R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the indane backbone, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1637453-50-9

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1R)-3,3-dimethyl-1,2-dihydroinden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-10(12)8-5-3-4-6-9(8)11;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1

InChI Key

ZZLUULMDBPGAGN-HNCPQSOCSA-N

Isomeric SMILES

CC1(C[C@H](C2=CC=CC=C21)N)C.Cl

Canonical SMILES

CC1(CC(C2=CC=CC=C21)N)C.Cl

Purity

95

Origin of Product

United States

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